3-Acetylindole
Overview
Description
3-Acetylindole is an organic compound belonging to the indole family, characterized by an acetyl group attached to the third position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making this compound a compound of significant interest in various fields of research.
Mechanism of Action
Target of Action
3-Acetylindole, a derivative of indole, has been found to bind with high affinity to multiple receptors . This makes it a valuable compound for treatment and allows for the development of new useful derivatives .
Mode of Action
The interaction of this compound with its targets results in a broad spectrum of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
This compound affects various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This highlights the wide interest in indole derivatives due to their diverse biological and clinical applications .
Pharmacokinetics
The broad-spectrum biological activities of this compound suggest that it may have favorable adme properties that contribute to its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its broad spectrum of biological activities. For example, certain derivatives of this compound have been used in the treatment of gastrointestinal, cardiovascular, and CNS disorders, and also used as HIV-1 integrase inhibitors .
Biochemical Analysis
Biochemical Properties
3-Acetylindole interacts with multiple enzymes, proteins, and other biomolecules. It is a key component in the synthesis of various indole derivatives, which have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have inhibitory activity against influenza A and Coxsackie B4 virus .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to be involved in the Pd (II)-catalyzed exclusive C4-fluoroalkylation of indole .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan, an essential amino acid . It is part of the indole metabolic pathway, which includes enzymes and cofactors that it interacts with .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
The cytoplasmic localization of GH3 IAA amido synthetase, an enzyme involved in the metabolism of indole-3-acetic acid (a plant hormone produced by the degradation of tryptophan in higher plants), has been indicated in 12-day-old pea seedlings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylindole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with acetone in the presence of an acid catalyst to form the indole ring, followed by acetylation at the third position. Another method involves the acylation of indole using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-Acetylindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with sodium borohydride yields 3-ethylindole.
Substitution: Electrophilic substitution reactions occur readily at the indole ring, particularly at the nitrogen atom and the second position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various electrophiles such as halogens, sulfonyl chlorides, and alkyl halides in the presence of a base.
Major Products:
Oxidation: this compound-2-carboxylic acid.
Reduction: 3-Ethylindole.
Substitution: N-substituted indoles and 2-substituted indoles.
Scientific Research Applications
3-Acetylindole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists due to its structural similarity to natural indole compounds.
Medicine: this compound derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
1-Acetylindole: Similar structure but with the acetyl group at the first position.
Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.
Uniqueness of 3-Acetylindole: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its acetyl group at the third position allows for selective reactions that are not possible with other indole derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-(1H-indol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIMBZIZZFSQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220570 | |
Record name | 3-Acetylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-80-0 | |
Record name | 3-Acetylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=703-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Acetylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58084 | |
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Record name | 3-Acetylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47180 | |
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Record name | 3-Acetylindole | |
Source | EPA DSSTox | |
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Record name | Indol-3-yl methyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.797 | |
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Record name | 3-ACETYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HAT270V6U | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Acetylindole?
A1: The molecular formula of this compound is C10H9NO, and its molecular weight is 159.19 g/mol.
Q2: How can this compound be synthesized?
A2: this compound can be synthesized through several methods, including:
- Fischer indole synthesis: While not the primary method, attempts to synthesize 2-Acetylindole using Fischer indole synthesis with polyphosphoric acid (PPA) resulted in the formation of this compound, likely due to acetyl group migration. []
- Alkylation of this compound dianion: Sequential treatment with NaH and n-BuLi generates the dianion of this compound, allowing for C-alkylation at the acetyl methyl group with high regioselectivity. []
- Reaction of 3-Cyanoacetylindoles with NaOH: Treating 3-Cyanoacetylindoles with 5% aqueous NaOH in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) effectively yields 3-Acetylindoles. []
- Photolysis of Acyloins: Photolysis of acyloins, produced by reacting biacetyl with indole, efficiently yields this compound. []
Q3: What spectroscopic techniques are typically used to characterize this compound?
A3: Commonly employed spectroscopic techniques include:
- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups and analyzes molecular vibrations, revealing characteristic peaks for N–H, C=O, and aromatic C–H stretches in this compound. [, , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and purity of this compound, providing detailed information about hydrogen and carbon atom environments within the molecule. [, , , , , , ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of this compound, confirming its identity and purity. [, , ]
- UV Spectroscopy: UV spectroscopy studies the electronic transitions within this compound, offering information about its conjugated system and enabling the study of its protonation behavior in acidic solutions. [, ]
Q4: What is the spatial arrangement of the acetyl group relative to the indole ring in this compound?
A: X-ray crystallography studies have shown that the acetyl group in this compound lies nearly coplanar with the indole ring system. [] This coplanarity is significant for potential interactions with biological targets and influences the molecule's reactivity.
Q5: What are some notable reactions involving this compound?
A5: this compound serves as a versatile building block in organic synthesis. Significant reactions include:
- Formation of Enaminones: Treating this compound with dimethylformamide dimethylacetal (DMF-DMA), with or without pyrrolidine, yields enaminones, crucial intermediates for synthesizing various heterocycles, including meridianin derivatives. []
- Cyclization Reactions: this compound participates in cyclization reactions to construct diverse heterocyclic systems like carbazolones and 3-acetylindoles, showcasing its utility in synthesizing complex structures. [, ]
- C-H Functionalization: this compound undergoes selective C-H alkenylation at the C4 position through cobalt-catalyzed reactions using Michael acceptors like acrylates and maleimides. The regioselectivity can be tuned using additives like copper acetate or silver carbonate. [, ]
Q6: Can you elaborate on the role of this compound in C-H functionalization reactions and the factors influencing regioselectivity?
A: this compound's acetyl group functions as a weakly coordinating directing group in cobalt-catalyzed C-H functionalization reactions, enabling selective alkenylation. [, ] Density Functional Theory (DFT) studies suggest that the regioselectivity for C4 over C2 alkenylation stems from weaker repulsive interactions between the indole moiety and the olefin in the C4 transition state during the olefin insertion step. [] This preference can be further controlled by switching additives: copper acetate favors C2 alkenylation, while silver carbonate promotes C4 alkenylation. []
Q7: What are the key biological activities reported for this compound derivatives?
A7: this compound derivatives have shown promising biological activities, including:
- Anti-inflammatory activity: Several studies have demonstrated the anti-inflammatory potential of this compound derivatives, with some exhibiting comparable or even superior activity to standard drugs like diclofenac. [, , ]
- Anti-microbial activity: Derivatives of this compound have exhibited potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi, highlighting their potential as novel antimicrobial agents. [, , , , ]
- Antioxidant activity: Certain this compound derivatives have displayed notable antioxidant properties, suggesting potential applications in combating oxidative stress-related conditions. []
- Anticancer activity: Some derivatives, especially indole-chalcone hybrids, have demonstrated significant cytotoxic activity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HepG2 (liver cancer), and SKOV3 (ovarian cancer), while showing lower toxicity towards normal cells. [, ]
- Antiviral activity: Studies have investigated the antiviral potential of this compound-based heterocycles, particularly against herpes simplex virus type 1 (HSV-1). []
Q8: How does this compound interact with human serum albumin (HSA), and what are the implications?
A: this compound exhibits binding affinity for Sudlow site II on HSA, similar to the commonly used probe L-Tryptophan. [] This interaction makes this compound a promising alternative probe for studying drug-HSA interactions using techniques like high-performance affinity chromatography (HPAC) and affinity capillary electrophoresis (ACE). Its higher stability in aqueous solutions compared to L-Tryptophan further strengthens its potential as a valuable tool in drug discovery and development.
Q9: Can you explain the role of this compound in the study of melatonin binding sites?
A: While this compound itself shows low affinity for melatonin binding sites, it serves as a crucial structural analog in pharmacological studies. [, , ] By comparing its binding affinity to that of melatonin and other related compounds, researchers can define the pharmacological profile of melatonin receptors in various tissues and species.
Q10: How has computational chemistry been employed in research related to this compound?
A: Computational approaches like DFT have been instrumental in understanding the reactivity and regioselectivity of this compound in reactions like C-H functionalization. [] Additionally, molecular docking studies have been conducted to understand the interaction of this compound derivatives with potential biological targets, such as tubulin for anticancer activity and various enzymes for antimicrobial activity. [, ] These studies provide valuable insights into the binding modes, interactions, and structure-activity relationships, paving the way for designing more potent and selective derivatives.
Q11: What is known about the structure-activity relationships (SAR) of this compound derivatives?
A11: SAR studies have demonstrated the impact of structural modifications on the biological activity of this compound derivatives:
- Substitutions on the indole ring: Introducing electron-donating or electron-withdrawing groups at different positions of the indole ring significantly influences the compound's activity, often enhancing potency or altering target selectivity. [, , ]
- Modifications at the acetyl group: Variations in the acyl group, such as replacing the methyl group with other alkyl or aryl substituents, can impact the compound's pharmacological profile. []
- N-alkylation: Alkylating the nitrogen atom of the indole ring can modulate the compound's lipophilicity and potentially its ability to cross biological membranes, influencing its pharmacokinetic properties and activity. [, , , ]
- Formation of hybrids: Combining this compound with other pharmacophores, such as chalcones or isoxazoles, has led to the development of hybrid molecules with improved potency and selectivity against specific targets. [, ]
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